Hexyltrichlorosilane

概述

描述

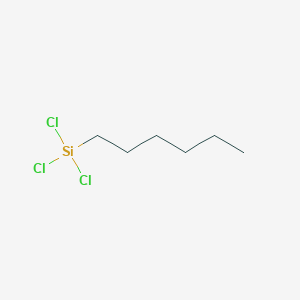

Hexyltrichlorosilane (HTS, C₆H₁₃SiCl₃) is an organosilicon compound characterized by a six-carbon alkyl chain (hexyl group) bonded to a trichlorosilyl moiety. It is a colorless to pale yellow liquid with significant applications in surface modification, particularly in enhancing the hydrophobicity of materials like silicon nanowires (Si NWs) for gas and volatile organic compound (VOC) sensing .

准备方法

Grignard Reagent-Mediated Synthesis

The Grignard reaction represents a cornerstone in organosilicon chemistry for constructing carbon-silicon bonds. Adapted from procedures detailed in patent literature , this method involves the reaction of a hexyl-containing Grignard reagent with silicon tetrachloride (SiCl₄).

Reaction Mechanism and Conditions

-

Grignard Reagent Formation :

A dried Schlenk flask under nitrogen is charged with magnesium turnings and anhydrous diethyl ether. 1-Bromohexane is added dropwise to initiate the formation of hexylmagnesium bromide (C₆H₁₃MgBr). The exothermic reaction is maintained at 40–50°C until magnesium is fully consumed . -

Silicon Tetrachloride Addition :

The Grignard reagent is then reacted with SiCl₄ in a 1:1 molar ratio. The mixture is stirred at room temperature for 12–18 hours, during which the nucleophilic attack of the Grignard reagent on SiCl₄ yields hexyltrichlorosilane and magnesium chloride byproducts . -

Workup and Purification :

The crude product is extracted with anhydrous pentane, filtered to remove solids, and distilled under reduced pressure (110–112°C at 15 Torr) to isolate this compound. Reported yields range from 40% to 60%, contingent on solvent purity and reaction scale .

Critical Parameters :

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to prevent hydrolysis.

-

Catalyst : Trace amounts of 1,2-dibromoethane accelerate Grignard formation .

-

Temperature : Excessive heat (>60°C) promotes side reactions, such as Wurtz coupling.

Direct Chlorination of Hexylsilane

Direct chlorination leverages the reactivity of silicon-hydrogen bonds in hexylsilane (C₆H₁₃SiH₃) with silicon tetrachloride. This method, optimized in industrial settings, achieves high yields through controlled stoichiometry .

Reaction Protocol

-

Reactant Mixing :

Hexylsilane (1.0 equiv) is combined with excess SiCl₄ (5.0 equiv) and a catalytic amount of tributylamine (4 mol%) in a Schlenk flask under nitrogen . -

Thermal Activation :

The mixture is heated to 90°C for 52 hours, followed by incremental SiCl₄ additions and further heating to 130°C for 18 hours. Gas chromatography-mass spectrometry (GC-MS) monitors the progressive conversion of hexylsilane to this compound . -

Distillation :

Low-boiling byproducts (HSiCl₃, SiCl₄) are removed via fractional distillation, yielding this compound in 81% purity .

Limitations :

-

Selectivity : Prolonged heating risks over-chlorination, producing hexyltetrachlorosilane impurities.

-

Catalyst Sensitivity : Tributylamine facilitates Si–H bond cleavage but requires precise dosing to avoid side reactions .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety, given this compound’s moisture sensitivity and corrosivity . Key adaptations include:

Large-Scale Chlorination Reactors

-

Continuous Flow Systems : Tubular reactors with SiCl₄ and hexylsilane feeds minimize residence time, reducing byproduct formation.

-

Inert Atmosphere : Nitrogen or argon blankets prevent hydrolysis and oxidation .

Comparative Analysis of Synthetic Methods

化学反应分析

Types of Reactions: Hexyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form hexylsilanetriol and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Various nucleophiles such as alcohols, amines, and thiols.

Major Products Formed:

Hydrolysis: Hexylsilanetriol and hydrochloric acid.

Substitution: Hexylsilane derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Hexyltrichlorosilane is widely used as a surfactant and capping agent in the functionalization of silica nanoparticles. This process improves the stability and reactivity of these nanoparticles, making them suitable for various chemical applications.

Biology

In biological research, this compound is employed to modify biological surfaces, enhancing biocompatibility and reducing nonspecific binding. This property is crucial for developing biomaterials that interact favorably with biological systems.

Medicine

This compound plays a significant role in the development of drug delivery systems and biomedical devices. By modifying surfaces at the nanoscale, it can improve drug solubility and release profiles, thereby enhancing therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in producing coatings, adhesives, and sealants. Its ability to modify surface properties leads to improved performance characteristics such as adhesion strength and resistance to environmental factors.

Data Tables

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Surfactant for silica nanoparticles | Enhances stability and reactivity |

| Biology | Surface modification for biomaterials | Improves biocompatibility |

| Medicine | Drug delivery systems | Enhances drug solubility and release |

| Industry | Coatings and adhesives | Improves adhesion strength |

Table 2: Comparison with Similar Compounds

| Compound | Alkyl Chain Length | Hydrophobicity | Key Features |

|---|---|---|---|

| This compound | 6 | Moderate | Balanced reactivity and hydrophobicity |

| Trichloro(octyl)silane | 8 | High | Greater hydrophobicity |

| Trichloro(phenethyl)silane | Variable | Variable | Different chemical properties |

Case Study 1: Surface Modification for Biomedical Applications

Research has demonstrated that functionalizing silicon nanowires with this compound significantly enhances their biocompatibility. This modification allows for better interaction with biological tissues, making them suitable for drug delivery systems.

Findings:

- Improved charge transport properties.

- Enhanced stability in biological environments.

Case Study 2: Coatings Development

In industrial applications, this compound has been used to develop coatings that exhibit superior adhesion properties compared to traditional coatings. The incorporation of hexyl groups improves the hydrophobic nature of the coatings, leading to better performance in moisture-rich environments.

Findings:

- Increased durability against environmental factors.

- Enhanced performance in adhesive applications.

作用机制

The mechanism of action of trichloro(hexyl)silane involves its ability to form strong covalent bonds with surface atoms. This bonding is facilitated by the presence of reactive chlorine atoms, which can be replaced by other functional groups through substitution reactions. The hexyl group provides hydrophobic properties, making the modified surfaces more resistant to water and other polar substances .

相似化合物的比较

Comparison with Similar Alkyltrichlorosilanes

Alkyltrichlorosilanes share the general formula RSiCl₃, where R is an alkyl chain. Chain length (C3–C18) critically influences their physical properties, reactivity, and applications. Below is a detailed comparison of HTS with shorter- and longer-chain analogues.

Chemical Structure and Physical Properties

*Longer-chain silanes (≥C12) may solidify at room temperature (RT) depending on purity.

VOC Sensing

- HTS (C6): Exhibits moderate sensitivity to nonpolar VOCs due to weak van der Waals interactions. SAMs with low cross-linking (minimal Si–O–Si bonds) enhance sensitivity by allowing VOC adsorption in pinholes or between alkyl chains .

- Shorter Chains (C3–C4): Higher reactivity but poor selectivity for nonpolar VOCs due to insufficient hydrophobic interactions .

- Longer Chains (C8–C12) : Increased hydrophobicity but reduced sensitivity due to steric hindrance and tighter packing of alkyl chains, limiting VOC access .

Hydrophobic Coatings

- HTS (C6) : Balances hydrophobicity and processability, making it ideal for mesoporous silica coatings .

- C12 and C18 : Provide superior water repellency but require higher temperatures for SAM formation .

Hazard and Regulatory Comparison

Critical Research Findings

Chain Length vs. Sensing Efficiency: HTS (C6) achieves optimal balance between alkyl chain flexibility and monolayer density, enabling conformational changes critical for conductivity modulation in Si NW sensors .

Hazard Trade-offs : While longer-chain silanes (e.g., C12) are less volatile, they pose storage challenges due to higher melting points. HTS’s liquid state at RT simplifies application but requires stringent corrosion control .

Synthetic Versatility : HTS serves as a precursor for ethoxy derivatives, expanding its utility in polymer and resin synthesis compared to shorter-chain analogues .

生物活性

Hexyltrichlorosilane (HTS), a silane compound with the chemical formula C₆H₁₃Cl₃Si, is primarily used in the field of materials science for surface modification and as a coupling agent in various chemical processes. Despite its widespread industrial applications, research into its biological activity remains limited. This article aims to summarize the available data regarding the biological effects of HTS, including its toxicity, potential health hazards, and implications for biological systems.

This compound is a colorless liquid that reacts vigorously with water, producing hydrochloric acid and silanol. It is mainly utilized for:

- Surface modification of silicon-based materials.

- As a precursor in the synthesis of silicon-containing compounds.

- In the production of coatings and adhesives.

Acute Exposure Effects

This compound is classified as a corrosive chemical. According to the New Jersey Department of Health, exposure can lead to severe skin and eye irritation, respiratory issues, and potential pulmonary edema with higher concentrations. The acute effects include:

- Skin Contact: Severe irritation and burns.

- Eye Contact: Risk of permanent damage.

- Inhalation: Irritation of the nose and throat, coughing, wheezing, and shortness of breath .

Chronic Exposure Effects

Long-term exposure to HTS has not been extensively studied; however, existing data suggest potential chronic effects such as:

- Respiratory Issues: Continuous exposure may lead to lung damage or chronic respiratory conditions.

- Cancer Risk: Current evidence does not indicate that HTS is a carcinogen, as it has not been tested for carcinogenicity in animals .

In Vitro Studies

Research has focused on the interaction of HTS with biological materials. A study highlighted its role in modifying silicon nanowires (SiNWs) for enhanced charge transport properties. The functionalization with HTS improved the biocompatibility of SiNWs, making them suitable for biomedical applications .

Table 1: Summary of In Vitro Studies on this compound

Case Studies

While specific case studies on HTS are sparse, its application in modifying surfaces for biomedical devices has shown promise. For instance, functionalized SiNWs have been utilized in drug delivery systems due to their improved interaction with biological tissues.

常见问题

Basic Questions

Q. What safety protocols should be followed when handling hexyltrichlorosilane in laboratory settings?

- Methodological Answer : this compound reacts violently with water, releasing hydrogen chloride (HCl) gas . Safety measures include:

- Use of fume hoods and personal protective equipment (gloves, goggles, acid-resistant lab coats).

- Immediate access to neutralizing agents (e.g., sodium bicarbonate) for spills.

- Compliance with emergency response guidelines (ERG Guide 156) for hazardous material incidents .

- Storage in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How can researchers mitigate risks from this compound’s decomposition products?

- Methodological Answer : Upon contact with moisture, this compound generates HCl gas and hexanol . Mitigation strategies include:

- Conducting reactions in dry environments (e.g., glove boxes with <1 ppm H₂O).

- Installing gas scrubbers to neutralize HCl emissions.

- Monitoring airborne HCl using pH-sensitive detectors or FTIR spectroscopy .

Q. What are the recommended storage and disposal practices for this compound?

- Methodological Answer :

- Store in cool, dry conditions (≤25°C) away from oxidizers and water sources. Use secondary containment to prevent leaks .

- Dispose via certified hazardous waste facilities after neutralizing residual silane with isopropanol or ethanol under controlled conditions .

Advanced Research Questions

Q. How can experimental designs address conflicting reports on this compound’s reactivity in surface functionalization?

- Methodological Answer : Contradictions in reactivity (e.g., failed 1D nanofilament synthesis ) may arise from differences in substrate hydrophobicity or ambient humidity . To resolve this:

- Perform controlled humidity experiments (0–80% RH) using environmental chambers.

- Compare reactivity across substrates (e.g., silica vs. graphene) via contact angle measurements and XPS analysis .

- Reference standardized protocols from the Beilstein Journal of Organic Chemistry for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound-derived coatings?

- Methodological Answer :

- FTIR Spectroscopy : Identify Si-O-Si bonds (1,000–1,100 cm⁻¹) and residual Cl groups .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface Si and Cl atomic concentrations.

- Ellipsometry : Measure coating thickness with sub-nanometer precision .

- Data should align with NIST reference spectra for validation .

Q. How can researchers reconcile contradictory data on this compound’s hydrolysis kinetics?

- Methodological Answer : Discrepancies may stem from solvent polarity or catalyst presence . To investigate:

- Conduct kinetic studies in solvents with varying dielectric constants (e.g., hexane vs. THF).

- Use stopped-flow spectroscopy to track hydrolysis rates in real-time.

- Compare results with computational models (e.g., DFT simulations of silane-water interactions) .

Q. What strategies minimize HCl release during this compound-based sol-gel synthesis?

- Methodological Answer :

- Slow Addition Techniques : Use syringe pumps to control silane introduction into reaction mixtures.

- Scavenger Systems : Introduce tertiary amines (e.g., triethylamine) to neutralize HCl in situ.

- In Situ Monitoring : Employ Raman spectroscopy to detect HCl formation and adjust conditions dynamically .

Q. How does this compound’s hydrocarbon chain length influence its interfacial reactivity?

属性

IUPAC Name |

trichloro(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXJGGDONSCPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044741 | |

| Record name | Trichloro(hexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by moist air or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as a chemical intermediate., Liquid, Colorless liquid with a penetrating odor; Fumes in moist air; [Hawley] | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1100 g/cu cm at 20 °C | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.25 [mmHg] | |

| Record name | Hexyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

928-65-4 | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(hexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorohexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5Z98918X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。